4-Formylphenyl isopropyl carbonate
Description
4-Formylphenyl isopropyl carbonate is an aromatic carbonate ester featuring a formyl (-CHO) functional group at the para position of the phenyl ring and an isopropyl carbonate (-O-CO-O-iPr) substituent.
Synthesis: The compound is synthesized via nucleophilic substitution reactions. A typical method involves reacting 4-hydroxybenzaldehyde with isopropyl chloroformate in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (e.g., 90°C for 24 hours) . The reaction proceeds through the formation of a phenoxide intermediate, which attacks the electrophilic carbonyl carbon of the chloroformate, yielding the carbonate ester. Post-synthesis purification involves crystallization from ethanol, with yields exceeding 85% under optimized conditions .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(4-formylphenyl) propan-2-yl carbonate |
InChI |
InChI=1S/C11H12O4/c1-8(2)14-11(13)15-10-5-3-9(7-12)4-6-10/h3-8H,1-2H3 |
InChI Key |
VWFREGQXICGXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4-formylphenyl isopropyl carbonate with analogous compounds in terms of synthesis, physicochemical properties, and applications:
Structural and Functional Comparisons
Formyl Group Reactivity :
All listed compounds share the 4-formylphenyl moiety, which enables participation in condensation reactions (e.g., forming imines for COFs or azomethines) . However, the isopropyl carbonate group in the target compound reduces electrophilicity compared to boronic acid (4-formylphenylboronic acid), limiting its utility in metal-catalyzed cross-coupling reactions .Thermal and Chemical Stability :
Carbonate esters like this compound are less thermally stable than COFs (e.g., COF-5, stable up to 600°C) due to the labile carbonate linkage . In contrast, carboxylate esters (e.g., compound 6a) exhibit higher melting points (~242°C) and stability under acidic conditions .Spectroscopic Differentiation : The carbonyl stretch of the carbonate ester (~1740–1760 cm⁻¹) is distinguishable from carboxylate esters (~1690 cm⁻¹) and formyl groups (~1715 cm⁻¹), aiding in structural characterization .
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